molecular formula C20H18O4 B14341465 Benzoic acid;2-(4-methoxyphenyl)phenol CAS No. 92709-17-6

Benzoic acid;2-(4-methoxyphenyl)phenol

Cat. No.: B14341465
CAS No.: 92709-17-6
M. Wt: 322.4 g/mol
InChI Key: LGKYLDLTMHDLLP-UHFFFAOYSA-N
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Description

Benzoic acid;2-(4-methoxyphenyl)phenol is a structurally complex compound combining a benzoic acid moiety with a phenolic group substituted at the 2-position by a 4-methoxyphenyl ring. Such derivatives are often synthesized via coupling reactions, esterifications, or Friedel-Crafts acylations, as seen in the preparation of related benzophenones .

The compound’s structural features—a carboxylic acid group, a phenolic hydroxyl, and a methoxy substituent—impart distinct physicochemical and biological properties. These characteristics make it relevant in pharmaceutical and materials science research, particularly in contexts involving selective extraction, chromatographic separation, or bioactive molecule design.

Properties

CAS No.

92709-17-6

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

benzoic acid;2-(4-methoxyphenyl)phenol

InChI

InChI=1S/C13H12O2.C7H6O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;8-7(9)6-4-2-1-3-5-6/h2-9,14H,1H3;1-5H,(H,8,9)

InChI Key

LGKYLDLTMHDLLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;2-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the esterification of 4-methoxybenzoic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond .

Another method involves the direct hydroxylation of benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. This method can be performed under mild conditions and offers a straightforward route to the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes. The esterification method mentioned above can be scaled up for industrial production, with careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Sulfuric acid, palladium on carbon

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted aromatic compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Benzoic Acid Derivatives and Phenolic Compounds

Compound Solubility (LogP) pKa (Carboxylic Acid) pKa (Phenolic -OH) Effective Diffusivity (m²/s)
Benzoic acid 1.87 4.20 N/A 1.12 × 10⁻⁹
Phenol 1.46 N/A 9.95 0.89 × 10⁻⁹
4-Methoxybenzoic acid 2.15 4.47 N/A N/A
2-(4-Methoxyphenyl)phenol ~2.50* N/A ~10.5* ~1.05 × 10⁻⁹*
2-(4-Methoxybenzoyl)benzoic acid 2.80 3.98 N/A N/A

*Estimated based on substituent effects (methoxy groups increase lipophilicity; electron-donating groups reduce phenolic acidity).

Extraction Efficiency and Distribution Coefficients

  • Benzoic acid and phenol exhibit rapid extraction rates (>98% in <5 minutes) due to their high distribution coefficients (m = 8.2 for benzoic acid, m = 7.6 for phenol) . These values stem from their compatibility with organic membrane phases.
  • Acetic acid , in contrast, has a lower m (~0.5) and slower extraction kinetics but achieves higher efficiency over extended contact times due to pH-dependent ionization .
  • Benzoic acid;2-(4-methoxyphenyl)phenol is expected to have an intermediate m value (~6–7) owing to its larger molecular size and polar groups, though its extraction rate may lag behind simpler aromatic acids due to steric hindrance .

Chromatographic Behavior

  • In HPLC separations using hydrophilic stationary phases, benzoic acid elutes after phenol and aniline due to stronger electrostatic interactions with the carboxylic acid group .
  • The target compound’s phenolic -OH and methoxy substituents may enhance retention via hydrogen bonding and π-π stacking, while the carboxylic acid group could further delay elution compared to non-acidic analogs .

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